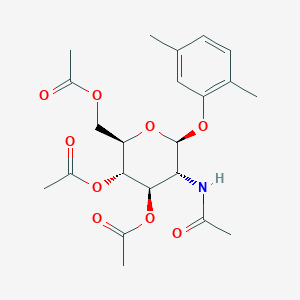

Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a biochemical used for proteomics research . It has a molecular weight of 451.47 and a molecular formula of C22H29NO9 . This compound is recognized for its application in combating bacterial infections, showing potency against a wide spectrum of Gram-positive and Gram-negative bacteria .

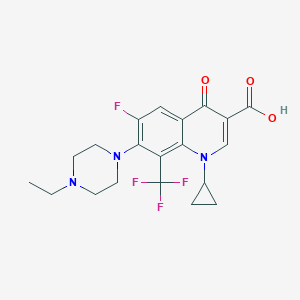

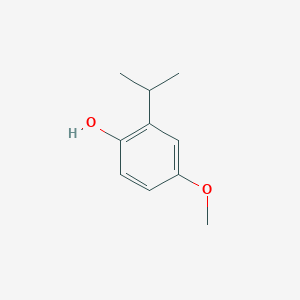

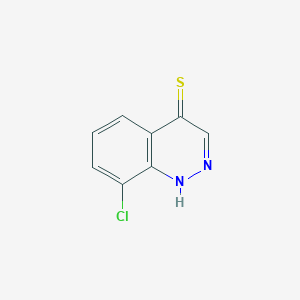

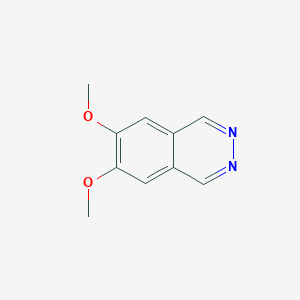

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple acetyl groups attached to a glucopyranoside core . The InChI key, which provides a unique identifier for the compound’s structure, is FMACEGZIOGLACF-ZGJYDULXSA-N .Physical And Chemical Properties Analysis

This compound has a molecular weight of 451.5 and a molecular formula of C22H29NO9 . It is recommended to be stored at refrigerator temperatures (2-8°C) .Applications De Recherche Scientifique

Synthesis of Complex Carbohydrate-based Drugs

This compound is a key reagent used for synthesizing complex carbohydrate-based drugs. It plays a crucial role in the development of novel pharmaceuticals targeting various diseases, including bacterial and viral infections, cancer, and inflammatory disorders .

Antibacterial Applications

It has been recognized for its effectiveness in combating bacterial infections. The compound is potent against a wide range of Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The modified glucose derivative exhibits properties that hinder various enzyme activities linked to bacterial and fungal infections .

Proteomics Research

It is also used in proteomics research, which involves the study of proteomes and their functions .

Glycoprotein Research

The compound is utilized in glycoprotein research due to its specific chemical structure, which is valuable for studying protein glycosylation .

Chemical Supply for Research

Additionally, it is available for purchase from chemical suppliers for use in various scientific research applications .

Mécanisme D'action

Target of Action

It’s known that this compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It’s mentioned that it acts as an inhibitor , which suggests that it likely binds to its target and prevents or reduces its activity.

Biochemical Pathways

Given its role as an inhibitor , it’s plausible that it interferes with the normal function of its target, thereby affecting the associated biochemical pathways.

Result of Action

As an inhibitor , it likely disrupts the normal function of its target, leading to changes at the molecular and cellular levels.

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO9/c1-13(24)23-19-21(31-16(4)27)20(30-15(3)26)18(12-29-14(2)25)32-22(19)28-11-10-17-8-6-5-7-9-17/h5-9,18-22H,10-12H2,1-4H3,(H,23,24)/t18-,19-,20-,21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMACEGZIOGLACF-ZGJYDULXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B185698.png)

![1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)-](/img/structure/B185700.png)

![Phenanthro[1,2-b]thiophene](/img/structure/B185702.png)

![3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185705.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B185714.png)